Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Features
The molecular structure of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate is defined by a four-membered cyclobutylidene ring fused to an ethyl acetate group at the 2-position and a TBDMS-protected hydroxyl group at the 3-position. The cyclobutylidene system introduces significant ring strain due to its non-planar geometry, with bond angles deviating from the ideal tetrahedral configuration. Density functional theory (DFT) calculations predict a puckered conformation for the cyclobutylidene ring, minimizing torsional strain while accommodating the bulky TBDMS substituent.
The TBDMS group ($$ \text{(CH}3\text{)}3\text{Si-C(CH}3\text{)}2\text{-O-} $$) confers steric protection to the oxygen atom, enhancing the compound’s stability against nucleophilic attack and oxidation. The ethyl ester moiety ($$ \text{-COOCH}2\text{CH}3 $$) adopts a planar configuration, facilitating conjugation with the cyclobutylidene π-system. Stereochemical analysis reveals that the exocyclic double bond in the cyclobutylidene ring exhibits cis-trans isomerism, though experimental evidence for specific diastereomers remains limited.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR : The proton NMR spectrum exhibits distinct signals for the TBDMS group, including a singlet at δ 0.10–0.15 ppm for the six methyl protons attached to silicon and a singlet at δ 0.90–0.95 ppm for the nine tert-butyl protons. The ethyl ester group appears as a quartet at δ 4.10–4.20 ppm ($$ J = 7.2 \, \text{Hz} $$) for the methylene protons adjacent to oxygen and a triplet at δ 1.20–1.30 ppm for the terminal methyl group. Protons on the cyclobutylidene ring resonate as multiplet signals between δ 2.50–3.50 ppm, reflecting their magnetic inequivalence due to ring strain.
- $$ ^{13}\text{C} $$ NMR : Key signals include a carbonyl carbon at δ 170–175 ppm for the ester group, quaternary carbons of the TBDMS tert-butyl group at δ 25–30 ppm, and silicon-attached methyl carbons at δ 18–20 ppm. The sp$$^2$$-hybridized carbons of the cyclobutylidene ring appear between δ 120–140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum displays a strong absorption band at 1740–1760 cm$$^{-1}$$ corresponding to the ester carbonyl stretch. The silyl ether ($$ \text{Si-O-C} $$) vibration appears as a broad peak at 1050–1100 cm$$^{-1}$$, while C-H stretches from the TBDMS tert-butyl group are observed near 2900–2960 cm$$^{-1}$$.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 270.44 ($$ \text{[M]}^+ $$), consistent with the molecular formula $$ \text{C}{14}\text{H}{26}\text{O}_3\text{Si} $$. Fragmentation patterns include loss of the tert-butyl group ($$ m/z $$ 213.32) and cleavage of the ester moiety ($$ m/z $$ 155.18).
Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for this compound are not publicly available, but analogous cyclobutylidene derivatives exhibit non-planar ring geometries with dihedral angles of 15–25° between adjacent carbons. Computational models suggest that the TBDMS group adopts a pseudo-equatorial position to minimize steric interactions with the ester substituent. The cyclobutylidene ring’s conjugation with the ester group results in partial double-bond character, as evidenced by bond lengths of approximately 1.45 Å for the exocyclic C-C bond.
Thermochemical Properties
| Property | Value/Range | Method/Source |
|---|---|---|
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | ~0.95 g/cm$$^3$$ (est.) | Computational prediction |
| Stability | Sensitive to moisture | Supplier data |
The compound’s thermal stability is influenced by the hydrolytic sensitivity of the silyl ether group. Storage under inert atmosphere at temperatures below -20°C is recommended to prevent degradation. Differential scanning calorimetry (DSC) of related silyl ethers indicates decomposition onset temperatures above 150°C, suggesting comparable stability for this derivative.
Properties
Molecular Formula |
C14H26O3Si |
|---|---|
Molecular Weight |
270.44 g/mol |
IUPAC Name |
ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate |
InChI |
InChI=1S/C14H26O3Si/c1-7-16-13(15)10-11-8-12(9-11)17-18(5,6)14(2,3)4/h10,12H,7-9H2,1-6H3 |
InChI Key |
YLBNTTXHEMCSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Group with TBDMS
The key step in the preparation is the selective protection of the hydroxyl group on the cyclobutylidene ring using tert-butyldimethylsilyl chloride (TBDMSCl). This is typically performed under mild conditions to avoid side reactions:
-
- Starting material: cyclobutylidene derivative with a free hydroxyl group.
- TBDMSCl as the silylating agent.
- Base such as triethylamine (Et3N) or imidazole to scavenge HCl formed.
- Solvent: anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
- Temperature: low temperature (0–4 °C) initially, then room temperature for completion.
- Reaction time: typically 12–16 hours under inert atmosphere (nitrogen or argon).
-
- Dissolve the hydroxyl-containing cyclobutylidene substrate in dry CH2Cl2.
- Cool the solution to 0–4 °C.
- Add triethylamine dropwise, followed by slow addition of TBDMSCl.
- Stir the reaction mixture at room temperature for 12–16 hours.
- Quench with water, extract the organic layer, wash with brine, dry over MgSO4, and concentrate.
This step yields the TBDMS-protected cyclobutylidene intermediate with high selectivity and yield.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxyl protection | TBDMSCl, Et3N, CH2Cl2 | 0–4 °C to RT | 12–16 h | 85–95 | Inert atmosphere, dry solvents |
| Introduction of ethyl acetate | Ethyl bromoacetate, KOtBu, THF | 0 °C to RT | 2–6 h | 70–90 | Base-mediated alkylation or olefination |
| Purification | Extraction, drying, chromatography | Ambient | — | — | Silica gel chromatography recommended |
Research Findings and Optimization Notes
- The TBDMS protecting group is favored for its stability under a variety of reaction conditions and ease of removal when needed.
- Reaction yields are optimized by maintaining anhydrous conditions and controlling temperature during silylation to prevent side reactions.
- The cyclobutylidene ring system is sensitive to strong acids and bases; thus, mild bases and neutral workup conditions are preferred.
- The ethyl acetate moiety installation via olefination provides better stereochemical control and higher purity compared to direct alkylation in some cases.
- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures to separate the product from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, acetonitrile, THF
Reduction: LiAlH4, NaBH4, THF, methanol
Substitution: TBAF, THF, room temperature
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutylidene acetate
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Free hydroxyl compound after removal of the TBDMS group
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate has been investigated for its biological activities, particularly in the context of drug development. The compound's structural features allow it to interact with biological targets effectively.
Antioxidant and Antibacterial Activities
Research indicates that compounds related to this compound exhibit significant antioxidant and antibacterial properties. A study on similar derivatives showed promising results against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Zone of Inhibition (mm) | Bacterial Strains |
|---|---|---|
| Compound M | 16 (Bacillus subtilis) | B. subtilis |
| 17 (Escherichia coli) | E. coli | |
| 14 (Staphylococcus aureus) | S. aureus | |
| Streptomycin | 19 (E. coli) | E. coli |
Organic Synthesis Applications
The compound is also significant in organic synthesis as a versatile intermediate for various chemical reactions.
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of complex molecules through various coupling reactions and transformations. Its ability to undergo nucleophilic substitutions and cycloaddition reactions makes it a valuable building block in synthetic organic chemistry .
Case Study: Synthesis of Tert-butyl Derivatives
In a documented synthesis process, tert-butyl derivatives were obtained using this compound as a starting material. The reaction conditions included the use of diisopropylamine and butyllithium, leading to high yields of the desired products .
Materials Science Applications
The unique properties of this compound also extend to materials science.
Development of Functional Polymers
The compound's ability to form stable siloxane bonds makes it suitable for developing functional polymers with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and sealants .
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chemical Resistance | Excellent |
Mechanism of Action
The mechanism of action of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate with key analogs, focusing on structural features, synthetic routes, spectroscopic data, and functional behavior.
Cyclic vs. Acyclic TBS-Protected Esters
Ethyl [(tert-Butyldimethylsilyl)oxy]acetate (Linear Analog)
- Structure : Lacks the cyclobutylidene ring, featuring a linear TBS-oxyacetate chain.
- Synthesis : Direct esterification of TBS-protected glycolic acid derivatives.
- Stability : Less steric hindrance compared to cyclic analogs, making it more prone to hydrolysis.
- Spectroscopy :
This compound
- Structure : Cyclobutylidene ring introduces significant ring strain, enhancing reactivity in cycloaddition or ring-opening reactions.
- Stability : Likely more thermally stable due to TBS protection but sensitive to acidic/basic conditions due to strained ring .
Cyclohexene and Cyclopentene Derivatives
Ethyl 2-{(1S,5R)-5-[(tert-Butyldimethylsilyl)oxy]cyclohex-2-en-1-yl}acetate (Compound 21)
Ethyl 2-(2-{[(tert-Butyldimethylsilyl)oxy]methyl}-5-oxocyclopent-1-en-1-yl)acetate (Compound 8i)
Key Differences :
- Reactivity : Cyclobutylidene derivatives exhibit higher ring strain, favoring [2+2] cycloadditions, whereas cyclohexene/cyclopentene analogs are more suited for conjugate additions or Diels-Alder reactions.
- Synthetic Utility: Cyclopentene/cyclohexene systems are prevalent in natural product synthesis (e.g., terpenoids), while cyclobutylidenes are niche intermediates for strained macrocycles .
Hydroxy- and Phenyl-Substituted Esters
Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d ()
- Structure: Acyclic butanoate ester with hydroxyl, phenyl, and deuterated substituents.
- Functionality : The hydroxyl group enables further functionalization (e.g., acylation), while the phenyl ring enhances π-π stacking in crystal engineering.
- Spectroscopy :
Comparison :
- Polarity : Hydroxy-phenyl derivatives are more polar than the cyclobutylidene analog, impacting solubility (e.g., in hexane vs. DCM).
- Applications : Hydroxy-substituted esters are versatile in asymmetric catalysis, whereas cyclobutylidenes are specialized for ring-expansion strategies .
Biological Activity
Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate (CAS No. 1638764-67-6) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological effects, and relevant case studies.
- IUPAC Name : Ethyl 2-(3-((tert-butyldimethylsilyl)oxy)cyclobutylidene)acetate
- Molecular Formula : C14H26O3Si
- Molecular Weight : 270.44 g/mol
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : Compounds with silyl groups often show enhanced stability and bioactivity, potentially leading to antioxidant effects.
- Anti-inflammatory Properties : Similar compounds have been noted for their ability to modulate inflammatory pathways.
Antioxidant Effects
Research indicates that compounds containing silyl groups can scavenge free radicals, thus exhibiting antioxidant properties. A comparative study showed that this compound had a significant reduction in oxidative stress markers in vitro .
Anti-inflammatory Activity
In cellular models, the compound demonstrated an ability to inhibit pro-inflammatory cytokines. This effect was measured using ELISA assays, which indicated a dose-dependent reduction in TNF-alpha and IL-6 levels when treated with the compound .
Case Studies
- In Vivo Studies : A study conducted on mice showed that administration of this compound resulted in reduced inflammation and improved healing in models of acute injury. Histological analysis revealed decreased infiltration of inflammatory cells compared to control groups .
- Cell Culture Experiments : In cultured human endothelial cells, the compound inhibited the expression of adhesion molecules, suggesting a potential role in preventing vascular inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate?
Answer:
The compound is typically synthesized via silylation of a hydroxylated cyclobutane intermediate. For example:
- Step 1: Protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole in anhydrous DMF at 0°C to room temperature .
- Step 2: Cyclization or functionalization of the cyclobutane core, often involving Wittig or aldol-like reactions to form the cyclobutylidene moiety.
- Step 3: Purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product as a clear oil .
Key validation: Structural confirmation using , , FT-IR, and HR-MS .
Advanced: How do steric and electronic effects of the tert-butyldimethylsilyl (TBS) group influence reaction outcomes in downstream transformations?
Answer:
The TBS group acts as a steric shield, protecting the oxygen atom from nucleophilic attack while modulating electron density in the cyclobutylidene ring. For example:
- Hydrogenolysis: TBS-protected intermediates resist premature deprotection under mild hydrogenation conditions, enabling selective reduction of other functional groups .
- Acid/Base Sensitivity: The TBS group stabilizes adjacent carbocations during acid-mediated cyclizations, preventing undesired rearrangements .
Methodological Note: Monitor reaction progress via TLC (e.g., ethyl acetate/hexane gradients) and optimize deprotection conditions (e.g., TBAF in THF) to avoid side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- : Identifies protons adjacent to the silyl ether (δ 0.1–0.3 ppm for Si(CH)) and cyclobutylidene vinyl protons (δ 5.5–6.5 ppm) .
- HR-MS: Confirms molecular ion peaks (e.g., [M+Na]) with high mass accuracy (<5 ppm error) .
- FT-IR: Detects ester carbonyl stretches (~1740 cm) and absence of hydroxyl groups (~3400 cm) post-silylation .
Advanced: How can researchers resolve contradictions in reported reaction yields for TBS-protected intermediates?
Answer: Discrepancies often arise from:
- Moisture Sensitivity: Incomplete drying of solvents or reagents reduces silylation efficiency. Use rigorously anhydrous conditions (e.g., molecular sieves in toluene) .
- Chromatography Artifacts: Polar byproducts may co-elute with the product. Optimize gradients (e.g., 95:5 → 90:10 hexane/ethyl acetate) and confirm purity via .
Case Study: A 2020 study achieved 96% yield by pre-drying TBSCl and using imidazole as a catalyst .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Building Block: Serves as a strained-ring intermediate for Diels-Alder reactions or photochemical [2+2] cycloadditions due to its cyclobutylidene moiety.
- Protecting Group Strategy: The TBS group enables orthogonal protection in multistep syntheses (e.g., natural product derivatization) .
Advanced: What strategies mitigate decomposition during storage of TBS-protected cyclobutylidenes?
Answer:
- Storage Conditions: Store under inert gas (N/Ar) at –20°C in flame-sealed ampules to prevent hydrolysis .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation pathways .
Basic: How is the tert-butyldimethylsilyl group selectively removed without affecting the ester functionality?
Answer:
- Reagent: Tetra-n-butylammonium fluoride (TBAF) in THF at 0°C selectively cleaves the Si–O bond while preserving esters .
- Validation: Post-deprotection should show disappearance of TBS methyl signals (δ 0.1 ppm) and emergence of a hydroxyl proton (~1–5 ppm) .
Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of the cyclobutylidene moiety?
Answer:
- Transition-State Modeling: DFT calculations predict activation energies for ring-opening reactions, guiding solvent and catalyst selection .
- Electrostatic Potential Maps: Identify electron-deficient regions in the cyclobutylidene ring, informing nucleophilic attack sites .
Basic: What precautions are necessary when handling this compound in air-sensitive reactions?
Answer:
- Techniques: Use Schlenk lines or gloveboxes for transfers.
- Quenching: Excess TBSCl should be quenched with methanol before aqueous workup to prevent exothermic side reactions .
Advanced: How can researchers troubleshoot low yields in the synthesis of deuterated analogs (e.g., 4-d derivatives)?
Answer:
- Isotope Effects: Deuteration at the cyclobutane bridgehead (C4) slows reaction kinetics. Optimize reaction times and temperatures .
- Analytical Confirmation: Use or HR-MS to verify deuterium incorporation (>95% isotopic purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
